molecular formula C16H28N4+2 B12466958 2,2'-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium)

2,2'-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium)

Cat. No.: B12466958
M. Wt: 276.42 g/mol
InChI Key: IMVKDGOYOBOUKT-UHFFFAOYSA-N
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Description

2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) is a synthetic organic compound characterized by its unique structure, which includes two pyrazolium rings connected by a butane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) typically involves the reaction of 1,3,5-trimethylpyrazole with a butane-1,4-diyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrazole rings attack the carbon atoms of the halide, forming the desired bis-pyrazolium compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazolium oxides.

    Reduction: Reduction reactions can convert the pyrazolium rings to pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolium rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyrazolium oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazolium compounds depending on the nucleophile used.

Scientific Research Applications

2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.

Mechanism of Action

The mechanism of action of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) depends on its application:

    Catalysis: Acts as a ligand to stabilize metal centers, facilitating catalytic reactions.

    Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.

    Drug Delivery: Enhances the solubility and stability of therapeutic agents, improving their bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium): Similar structure but with imidazolium rings instead of pyrazolium rings.

    1,3,5-trimethyl-2-{2-[2-(1,3,5-trimethyl-1H-pyrazol-2-ium-2-yl)ethoxy]ethyl}-1H-pyrazol-2-ium bis(4-methylbenzenesulfonate): Contains additional ethoxyethyl linkers and sulfonate groups.

Uniqueness

2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds.

Properties

Molecular Formula

C16H28N4+2

Molecular Weight

276.42 g/mol

IUPAC Name

1,3,5-trimethyl-2-[4-(2,3,5-trimethylpyrazol-2-ium-1-yl)butyl]pyrazol-1-ium

InChI

InChI=1S/C16H28N4/c1-13-11-15(3)19(17(13)5)9-7-8-10-20-16(4)12-14(2)18(20)6/h11-12H,7-10H2,1-6H3/q+2

InChI Key

IMVKDGOYOBOUKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](N1CCCCN2C(=CC(=[N+]2C)C)C)C)C

Origin of Product

United States

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